

# Independent Verification of Mpro/PLpro Inhibitory Constants: A Comparative Guide

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## Compound of Interest

Compound Name: Mpro/PLpro-IN-1

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitory constants ( $K_i$ ) for various compounds targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. The data presented is collated from independent studies to aid in the evaluation of potential therapeutic agents.

The development of antiviral drugs targeting SARS-CoV-2 has focused significantly on its essential proteases, Mpro and PLpro, which are critical for viral replication.<sup>[1]</sup> A key strategy in developing new treatments is the discovery of inhibitors for these enzymes.<sup>[2]</sup> This guide summarizes key quantitative data on the inhibitory activities of several compounds, offering a comparative overview for drug development and research.

## Comparative Inhibitory Activity of Protease Inhibitors

The following table summarizes the inhibitory constants ( $K_i$ ), 50% inhibitory concentrations ( $IC_{50}$ ), and 50% effective concentrations ( $EC_{50}$ ) for a selection of compounds against SARS-CoV-2 Mpro and PLpro. This data is compiled from various independent research findings.

| Compound                      | Target                  | Ki Value                | IC50 Value              | EC50 Value    | Reference |
|-------------------------------|-------------------------|-------------------------|-------------------------|---------------|-----------|
| Dual Inhibitors               |                         |                         |                         |               |           |
| Compound 5<br>(Phenothiazine) | Mpro                    | Potent                  | Not specified           | Not specified | [3]       |
| PLpro                         | 30 $\mu$ M              | Not specified           | Not specified           | [3]           |           |
| Cetylpyridinium chloride      | Mpro                    | 7.25 $\pm$ 0.15 $\mu$ M | [4]                     |               |           |
| PLpro                         | 2.72 $\pm$ 0.09 $\mu$ M | [4]                     |                         |               |           |
| Raloxifene                    | Mpro                    | 42.8 $\pm$ 6.7 $\mu$ M  | [4]                     |               |           |
| PLpro                         | 3.28 $\pm$ 0.29 $\mu$ M | [4]                     |                         |               |           |
| Mpro Inhibitors               |                         |                         |                         |               |           |
| Nirmatrelvir                  | Mpro                    | 3.11 nM                 | Not specified           | 74.5 nM       | [5]       |
| Jun10541R                     | Mpro                    | 345.3 nM                | 0.50 $\pm$ 0.04 $\mu$ M | 2.92 $\mu$ M  | [5]       |
| Jun10963R                     | Mpro                    | 573.3 nM                | 0.56 $\pm$ 0.06 $\mu$ M | 6.47 $\mu$ M  | [5]       |
| Indole ester 8                | Mpro                    | 0.25 $\mu$ M            | 2.8 $\mu$ M             | [5]           |           |
| MG-101                        | Mpro                    | Not specified           | 0.038 $\mu$ M           | [6]           |           |
| Lycorine HCl                  | Mpro                    | Not specified           | 0.01 $\mu$ M            | [6]           |           |
| Nelfinavir mesylate           | Mpro                    | Not specified           | Not specified           | Not specified | [6]       |
| PLpro Inhibitors              |                         |                         |                         |               |           |

|                    |       |                                                                               |          |        |     |
|--------------------|-------|-------------------------------------------------------------------------------|----------|--------|-----|
| GRL0617 derivative | PLpro | 9600 M <sup>-1</sup> s <sup>-1</sup><br>(k <sub>inact</sub> /K <sub>i</sub> ) | 0.094 μM | 1.1 μM | [5] |
| Sitagliptin        | PLpro | Not specified                                                                 | 0.32 μM  | [6]    |     |
| Daclatasvir HCl    | PLpro | Not specified                                                                 | 1.59 μM  | [6]    |     |
| Olmutinib          | PLpro | 0.54 ± 0.04 μM                                                                | [4]      |        |     |
| Bosutinib          | PLpro | 4.23 ± 0.28 μM                                                                | [4]      |        |     |
| Crizotinib         | PLpro | 3.81 ± 0.04 μM                                                                | [4]      |        |     |
| Dacomitinib        | PLpro | 3.33 ± 0.06 μM                                                                | [4]      |        |     |

## Experimental Protocols

The determination of inhibitory constants is crucial for evaluating the efficacy of potential antiviral compounds. A commonly employed method is the enzyme inhibition assay.

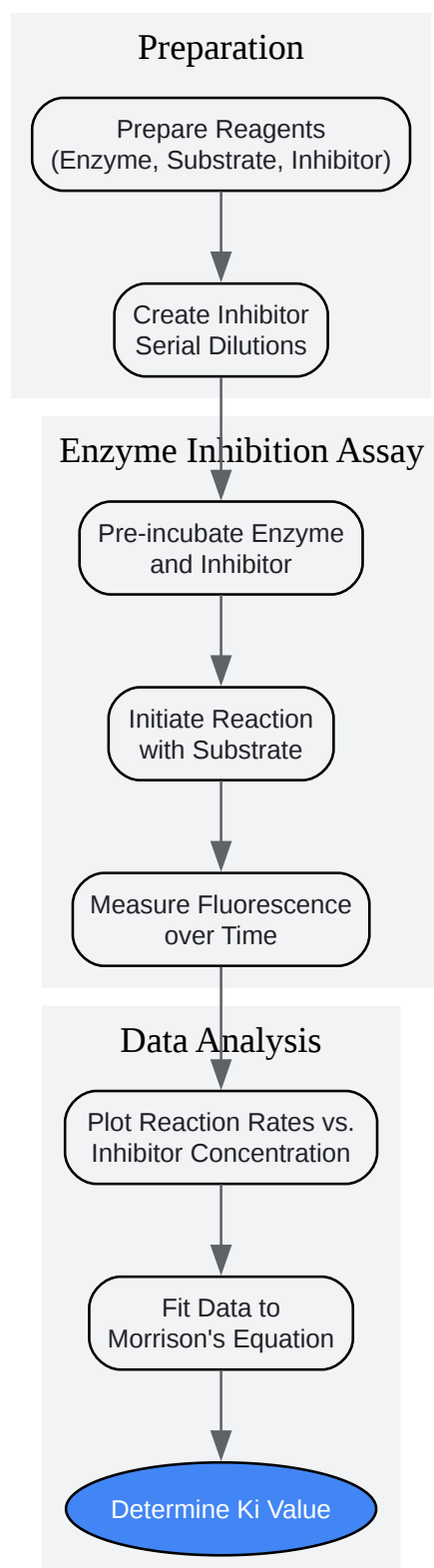
Enzyme Inhibition Assay for Mpro and PLpro:

- Reagents and Materials:
  - Purified recombinant Mpro or PLpro enzyme.
  - Fluorogenic substrate specific to the protease (e.g., for Mpro, a peptide substrate with a fluorescent reporter).
  - Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
  - Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 50 μg/ml BSA).[7]
  - Multi-well plates (e.g., 384-well plates).[4]

- A microplate reader capable of measuring fluorescence intensity.
- Procedure:
  - A series of dilutions of the test inhibitor are prepared.[3]
  - The enzyme and the inhibitor are pre-incubated together in the assay buffer for a defined period (e.g., 30 minutes at 37°C).[4]
  - The enzymatic reaction is initiated by the addition of the fluorogenic substrate.[3]
  - The fluorescence intensity is measured over time using a plate reader. The rate of substrate hydrolysis is determined from the linear portion of the progress curve.[3][7]
  - The experiment is performed with a range of inhibitor concentrations.
- Data Analysis:
  - The rates of hydrolysis are plotted against the concentration of the inhibitor.[3]
  - For the determination of the inhibition constant ( $K_i$ ), the data is fitted to the Morrison's equation using non-linear regression analysis.[3]
  - IC<sub>50</sub> values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from dose-response curves.[4][5]

## Visualizing the Scientific Process

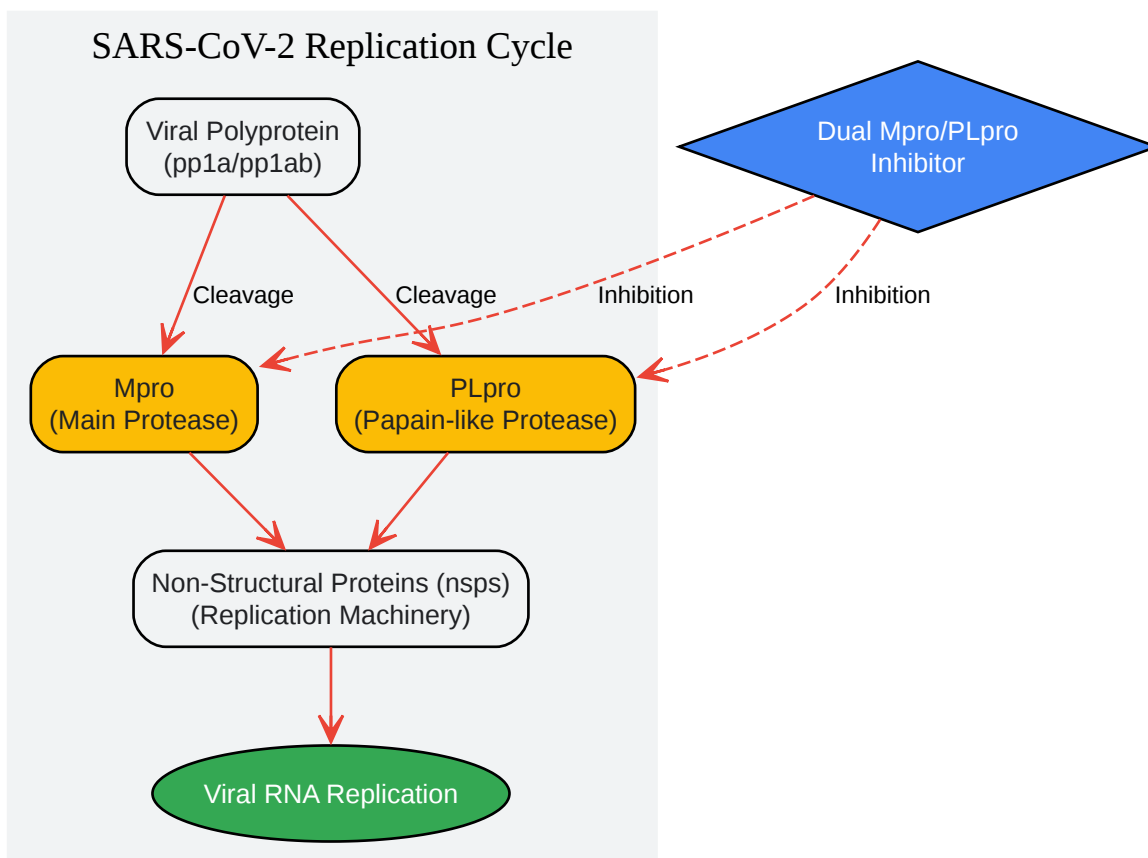
Diagram 1: Experimental Workflow for  $K_i$  Determination



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Caption: Workflow for determining the inhibitory constant ( $K_i$ ).

Diagram 2: Mechanism of Dual Mpro/PLpro Inhibition



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Caption: Dual inhibition of Mpro and PLpro blocks viral replication.

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